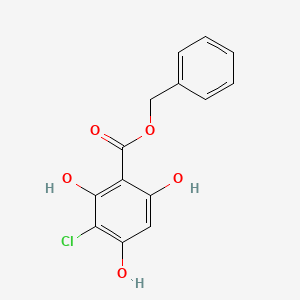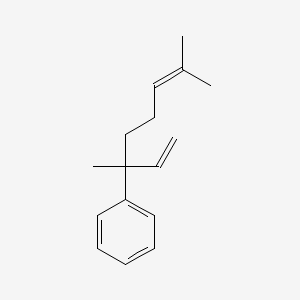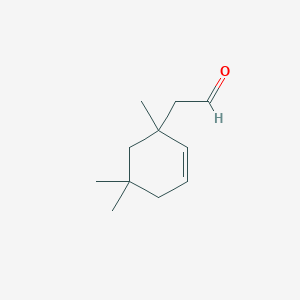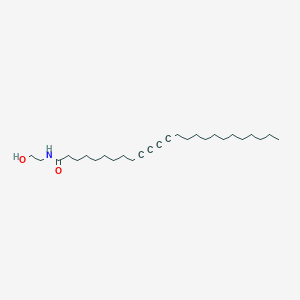
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with 2-aminoethanol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred overnight at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and solvent extraction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-(2-Hydroxyethyl)pentacosa-10,12-diynamide exerts its effects involves its ability to form micelles and interact with biological membranes. The compound’s cationic nature allows it to bind with negatively charged molecules such as siRNA, facilitating their delivery into cells . The micelles can undergo endocytosis, allowing the encapsulated molecules to escape endosomes and reach their target sites within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)pentacosa-10,12-diynamide
- N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide
- N,N,N-Trimethyl-2-(pentacosa-10,12-diynamido)ethan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is unique due to its hydroxyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Eigenschaften
CAS-Nummer |
137870-33-8 |
|---|---|
Molekularformel |
C27H47NO2 |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)28-25-26-29/h29H,2-12,17-26H2,1H3,(H,28,30) |
InChI-Schlüssel |
KMKKLXMLBOQSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


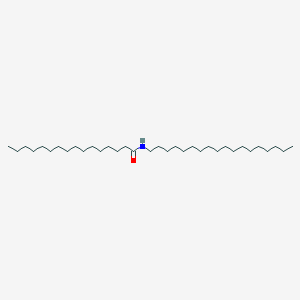
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)

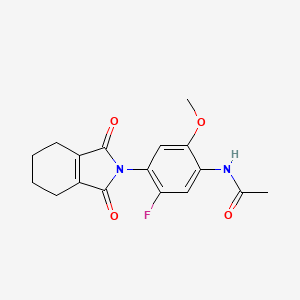
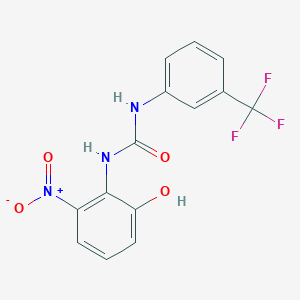
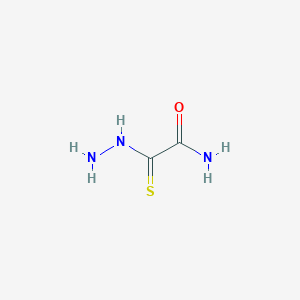
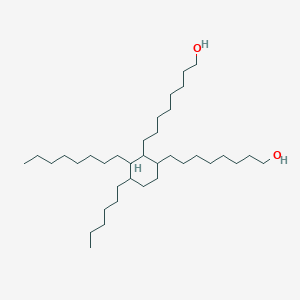
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
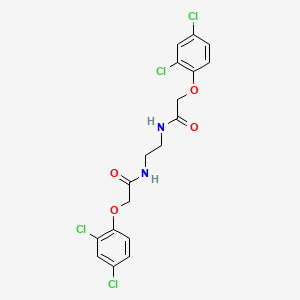
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
